molecular formula C7H14N2O3 B12816406 (2R)-2-amino-6-formamidohexanoic acid

(2R)-2-amino-6-formamidohexanoic acid

Cat. No.: B12816406
M. Wt: 174.20 g/mol
InChI Key: KLPJXDPPMSJWKI-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-6-formamidohexanoic acid is a non-proteinogenic amino acid derivative characterized by a hexanoic acid backbone with an amino group at the C2 position (R-configuration) and a formamido (-NHCHO) substituent at the C6 position. Its stereochemistry and functional groups make it a valuable building block in synthetic chemistry and biomolecular engineering, particularly for designing covalent inhibitors or post-translational modification mimics .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-amino-6-formamidohexanoic acid

InChI

InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

KLPJXDPPMSJWKI-ZCFIWIBFSA-N

Isomeric SMILES

C(CCNC=O)C[C@H](C(=O)O)N

Canonical SMILES

C(CCNC=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-epsilon-Formyl-L-lysine can be synthesized through the reaction of L-lysine with formaldehyde. The reaction typically involves the use of ion-exchange column chromatography for isolation and identification, utilizing techniques such as overpressured-layer chromatography and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for N-epsilon-Formyl-L-lysine are not extensively documented, the general approach involves the controlled reaction of L-lysine with formaldehyde under specific conditions to ensure the formation of the formylated product. The process may involve purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-epsilon-Formyl-L-lysine primarily undergoes reactions typical of amino acids, including:

    Oxidation: The formyl group can be oxidized under certain conditions.

    Reduction: The formyl group can be reduced to an amino group.

    Substitution: The formyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: The major product is typically an oxidized form of N-epsilon-Formyl-L-lysine.

    Reduction: The major product is N-epsilon-amino-L-lysine.

    Substitution: The products vary based on the substituent introduced.

Scientific Research Applications

N-epsilon-Formyl-L-lysine has several applications in scientific research:

Mechanism of Action

N-epsilon-Formyl-L-lysine exerts its effects primarily through its role as a post-translational modification in proteins. It is involved in the regulation of chromatin conformation and gene activity by modifying lysine residues in histones and other nuclear proteins. This modification can interfere with epigenetic mechanisms, potentially leading to changes in chromatin function and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between (2R)-2-amino-6-formamidohexanoic acid and its analogs:

Compound Name Structure Key Functional Groups Synthesis Methods Biological Activity/Applications
This compound Hexanoic acid backbone; C2 (R)-amino; C6 formamido -NHCHO at C6 Peptide coupling, formylation reactions Peptide synthesis, enzyme substrates
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid Hexanoic acid backbone; C2 (R)-amino; C6 borono; piperidinyl-ethyl side chain -B(OH)₂ at C6; tertiary amine Multi-step synthesis via oxazinane intermediates Protease inhibition, medicinal chemistry
Danshensu [(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid] Propanoic acid backbone; C2 (R)-hydroxy; C3 dihydroxyphenyl Catechol group (-OH) Plant extraction, enzymatic synthesis Antioxidant, cardiovascular therapeutics
(+)-γ-Hydroxy-L-homoarginine Hexanoic acid backbone; C2 (S)-amino; C4 hydroxy; C6 guanidino -OH at C4; -NH-C(NH₂)₂ at C6 Solid-phase peptide synthesis Arginine metabolism, biomarker studies
2-(Carbamoylamino)hexanoic acid Hexanoic acid backbone; C2 (S)-amino; C6 carbamoyl -NHCONH₂ at C6 Urea coupling reactions Stable peptide analogs, drug delivery

Key Findings from Research

Stereochemical Specificity: The (2R) configuration in this compound distinguishes it from the (2S)-configured analogs like (+)-γ-hydroxy-L-homoarginine. This stereochemistry impacts enzyme recognition and binding, as seen in studies where R-configuration derivatives showed higher affinity for formyltransferases .

Functional Group Reactivity: The formamido group (-NHCHO) in the target compound is more electrophilic than the carbamoyl (-NHCONH₂) group in 2-(carbamoylamino)hexanoic acid, making it prone to hydrolysis under acidic conditions but suitable for covalent bond formation in inhibitors . Boronic acid derivatives (e.g., C6-borono analogs) exhibit irreversible binding to serine proteases, a property absent in the formamido variant, which instead may act as a substrate for amidases .

Synthetic Challenges: N-terminal deprotection of (2R)-aziridine-2-carboxylic acid-containing dipeptides (related to the target compound) is challenging, often yielding mixed products, whereas C-terminal derivatives are more stable . The borono analog requires specialized boron-containing reagents and chiral oxazinane intermediates, reflecting higher synthetic complexity compared to formamido derivatives .

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